l-Pranoprofen - 103813-85-0

l-Pranoprofen

Catalog Number: EVT-1508177
CAS Number: 103813-85-0
Molecular Formula: C12H21N5O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is particularly noted for its application in treating conditions such as pain and inflammation associated with musculoskeletal disorders. L-Pranoprofen is classified under the propionic acid derivatives, which are known for their effectiveness in reducing pain and inflammation by inhibiting cyclooxygenase enzymes, thus decreasing the production of prostaglandins.

Source and Classification

L-Pranoprofen is derived from the compound 2-(2-chlorophenyl)-2-hydroxypropanoic acid, which is synthesized through various chemical processes. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is specifically classified as a propionic acid derivative. Its therapeutic use is primarily in pain management and inflammation reduction.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-Pranoprofen can be achieved through several methods, with one notable approach detailed in a patent. This method involves the following steps:

  1. Condensation Reaction: The starting material, 2-chloroapellagrin, reacts with phenol under basic conditions to form a key intermediate.
  2. Cyclization: This intermediate undergoes dehydration cyclization to yield another intermediate compound.
  3. Acylation: The resulting compound is then subjected to acylation using sulfonic acid chloride.
  4. Rearrangement: A rearrangement process follows to finalize the formation of L-Pranoprofen.

The yield reported for this synthesis method can vary but has been noted to reach up to 90% under optimized conditions .

Chemical Reactions Analysis

Reactions and Technical Details

L-Pranoprofen participates in various chemical reactions typical of NSAIDs, including:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in neutralization reactions.
  • Esterification: It can form esters with alcohols under acidic conditions, which may be useful for drug formulation.
  • Hydrolysis: The compound can undergo hydrolysis to regenerate the parent acid if esterified.

These reactions play a significant role in drug formulation and delivery systems, enhancing bioavailability and therapeutic efficacy.

Mechanism of Action

Process and Data

L-Pranoprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, L-Pranoprofen reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism leads to:

  • Decreased Pain Sensation: Reduction in prostaglandin levels alleviates pain signals transmitted to the brain.
  • Anti-inflammatory Effects: Lower levels of inflammatory mediators result in reduced swelling and redness at the site of injury or inflammation.

Studies have demonstrated that L-Pranoprofen effectively ameliorates symptoms in models of corneal alkali burns, highlighting its role in ocular inflammation management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: L-Pranoprofen typically appears as a white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents like ethanol but limited solubility in water.

Chemical Properties

  • pKa Value: The pKa value of L-Pranoprofen is around 4.5, indicating its acidic nature.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature variations.

These properties are essential for formulating effective dosage forms that ensure stability and bioavailability.

Applications

Scientific Uses

L-Pranoprofen has diverse applications in both clinical and research settings:

  1. Pain Management: Widely used for alleviating pain associated with various conditions such as arthritis and postoperative pain.
  2. Ophthalmology: Its anti-inflammatory properties are utilized in treating ocular inflammatory conditions, including post-surgical inflammation.
  3. Drug Delivery Systems: Research into nanoparticle formulations has shown promise for enhancing the delivery and efficacy of L-Pranoprofen, particularly in ophthalmic applications .
Chemical Identity and Physicochemical Properties of l-Pranoprofen

Structural Characterization: Chromeno[2,3-b]pyridine Core and Stereochemistry

l-Pranoprofen ((S)-2-[5H-chromeno[2,3-b]pyridin-7-yl]propanoic acid) is a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (2-APA) class. Its molecular architecture centers on a tricyclic chromeno[2,3-b]pyridine system, which consists of a benzopyran unit fused to a pyridine ring at the 2,3-positions (Figure 1). This rigid, planar scaffold incorporates aromatic character and extended π-conjugation, significantly influencing its solid-state packing and intermolecular interactions [6] [8] [9].

Recent synchrotron X-ray powder diffraction studies resolved the crystal structure of anhydrous pranoprofen, revealing a complex solid-state architecture governed by cooperative non-covalent interactions. The carboxylic acid groups form characteristic cyclic hydrogen-bonded dimers (R₂²(8) motif) with O-H···O bond lengths of approximately 1.85 Å. These dimers are further interconnected via weaker C-H···O interactions. Crucially, offset face-to-face π-stacking interactions between the electron-rich chromeno[2,3-b]pyridine systems occur, with centroid-centroid distances measuring 3.76 Å and interplanar angles near 0°, indicating near-perfect parallel alignment. Computational analyses confirm these π-π interactions provide significant stabilization energy (estimated -10 to -15 kcal/mol per dimer pair), working synergistically with hydrogen bonding to dictate the crystal packing [9].

The chiral center resides at the C2 carbon of the propanoic acid side chain attached directly to the chromeno[2,3-b]pyridine core at position C7. This asymmetric carbon configuration (S-enantiomer for the l-form) is critical for its biological activity as a cyclooxygenase inhibitor [4] [6].

Table 1: Key Structural Features of l-Pranoprofen

FeatureDescriptionSignificance
Core StructureChromeno[2,3-b]pyridine (Benzopyran fused to pyridine)Imparts rigidity, planarity, and π-conjugation; defines primary pharmacophore.
Functional GroupsCarboxylic acid (-COOH) at chiral C2; Ether (-O-) in pyran ring; Tertiary amineCarboxyl essential for COX binding; Chirality governs enantioselective activity.
Solid-State InteractionsCarboxylic acid dimers (H-bonding); Offset π-π stackingGoverns crystal packing, stability, and potential biomolecular recognition.
Molecular FormulaC₁₅H₁₃NO₃Molecular Weight: 255.27 g/mol
Stereogenic CenterC2 of propanoic acid side chain (S-configuration in l-Pranoprofen)Determines enantioselective binding to COX enzymes.

Physicochemical Profiling: Solubility, Stability, and Ionization Constants

l-Pranoprofen exhibits a challenging biopharmaceutical profile primarily due to its poor solubility and instability, limiting its formulation potential. It is classified as a BCS Class II/IV drug due to low aqueous solubility and variable permeability [1] [5] [10].

Solubility: l-Pranoprofen demonstrates pH-dependent solubility characteristic of carboxylic acids. It is practically insoluble in acidic aqueous environments (e.g., simulated gastric fluid, pH < 4.0). Solubility increases significantly in neutral to alkaline conditions (pH > 6.0) due to ionization of the carboxylic acid group (pKa ~4.2) forming the more soluble carboxylate anion. Its intrinsic solubility in water is very low (< 0.1 mg/mL). However, it exhibits good solubility in organic solvents like ethanol, dimethyl sulfoxide (DMSO >100 mg/mL), methanol, and chloroform. Lipid solubility screening revealed moderate solubility in selected solid lipids (Lanette® 18, Precirol® ATO 5) and liquid lipids (isopropyl myristate, Plantacare oil) at low concentrations (≤ 0.5% w/w), crucial for lipid-based nanocarrier development [5] [7] [10].

Stability: A major limitation is its photochemical instability, particularly in aqueous solutions. Pranoprofen readily degrades upon exposure to light, forming various photoproducts. This necessitates protective measures (light-resistant packaging, opaque formulations) during storage and handling of solutions. It is also susceptible to auto-oxidation in solution over time. The solid-state form is generally more stable under ambient conditions, provided it is protected from moisture and light [1] [5] [10].

Ionization: The key ionization constant is the carboxylic acid pKa, determined to be approximately 4.2. This value aligns with typical 2-arylpropionic acids and dictates that at physiological pH (7.4), pranoprofen exists predominantly (>99%) in its ionized (carboxylate) form, influencing its partitioning behavior and membrane permeability [6] [10].

Table 2: Physicochemical Properties of l-Pranoprofen

PropertyValue/ConditionMethod/Notes
Molecular Weight255.27 g/mol
pKa~4.2 (Carboxylic acid)Determines pH-dependent solubility and ionization state.
Aqueous Solubility< 0.1 mg/mL (intrinsic, pH < 4)Increases significantly above pH 6.
Solubility in LipidsModerate in Lanette® 18, Precirol® ATO 5, Isopropyl Myristate (≤0.5%)Critical for lipid nanoparticle formulation.
Solubility in DMSO>100 mg/mL (≥391 mM)Primary solvent for in vitro studies.
PhotostabilityPoor; degrades in light-exposed aqueous solutionsRequires light-protective packaging/formulations.
Melting PointData not available in sources
log P (octanol/water)Estimated ~2.5-3.0 (experimental data not provided)Indicates moderate lipophilicity.

Chirality and Enantiomeric Differentiation in 2-Arylpropionic Acid Derivatives

Like other members of the profen family (e.g., ibuprofen, ketoprofen, flurbiprofen), pranoprofen possesses a chiral carbon atom at the α-position of its propionic acid side chain (C2), making it a racemate in its synthetic form. The (S)-enantiomer is designated as l-Pranoprofen and is the biologically active enantiomer responsible for the primary therapeutic effect – cyclooxygenase (COX) inhibition [4] [6].

The mechanism of action relies heavily on stereoselective recognition. The (S)-enantiomer (l-Pranoprofen) fits precisely into the active site of COX enzymes (both COX-1 and COX-2 isoforms), effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandin precursors. In contrast, the (R)-enantiomer exhibits significantly weaker or negligible COX inhibitory activity [4] [8].

A critical phenomenon observed with some 2-APAs is metabolic chiral inversion. This unidirectional enzymatic process converts the therapeutically less active (R)-enantiomer into the active (S)-enantiomer (in vivo). While well-documented for ibuprofen and fenoprofen, the extent and significance of inversion for pranoprofen appear limited based on available data. Studies suggest that pranoprofen undergoes minimal chiral inversion compared to other profens, meaning the anti-inflammatory activity is primarily derived from the preformed (S)-enantiomer (l-Pranoprofen) itself [4].

This minimal inversion has potential implications. Firstly, it reinforces the rationale for developing the single enantiomer (l-Pranoprofen) to maximize therapeutic efficacy and potentially reduce the total dose required compared to the racemate. Secondly, it may contribute to a potentially improved safety profile concerning certain side effects hypothetically linked to the (R)-enantiomer or the inversion process, although safety assessment is outside the scope of this physicochemical profile [4].

Table 3: Chirality and Enantioselectivity of Pranoprofen vs. Select Profens

Characteristicl-Pranoprofen ((S)-Enantiomer)d-Pranoprofen ((R)-Enantiomer)Comparison with Profens (e.g., Ibuprofen)
COX InhibitionPotent inhibitor of COX-1 and COX-2Weak or negligible COX inhibitionSimilar stereoselectivity profile to other profens.
Primary Activity SourceDirect COX inhibitionLargely inactiveActivity primarily from (S)-enantiomer, like others.
Metabolic Chiral Inversion (R to S)Minimal in vivo conversion observedLimited conversion to active (S)-formKey Difference: Inversion is significant for ibuprofen, minimal for pranoprofen.
Rationale for Enantiopure Form (l-)Maximize efficacy, potentially lower dose.Avoids administering inactive component (d-enantiomer).

Properties

CAS Number

103813-85-0

Product Name

l-Pranoprofen

Molecular Formula

C12H21N5O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.